5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide
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Description
5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15BrN6O2 and its molecular weight is 403.24. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds similar to 5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide demonstrates significant synthetic utility in creating diverse heterocyclic structures. For example, studies on the synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds highlight the strategic use of bromination and coupling reactions to construct complex molecules with potential antiprotozoal activities (Ismail et al., 2004).
Antimicrobial and Antiprotozoal Applications
Compounds structurally related to this compound have been explored for their antimicrobial and antiprotozoal properties. The synthetic routes to these molecules often involve intricate steps such as bromocyclization and nucleophilic displacement, leading to compounds with promising biological activities (Bagley et al., 2004).
Crystal Structure Analysis
The detailed study of crystal structures of similar compounds, through techniques like X-ray diffraction, provides valuable insights into their molecular conformations and potential interactions. For instance, the crystallographic analysis of a related 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide helps in understanding the molecular geometry and potential reactivity of such compounds (Anuradha et al., 2014).
Chemical Transformations and Derivative Synthesis
The reactivity of furan and pyridine-containing compounds, akin to this compound, has been explored for generating a plethora of derivatives. These transformations include cyclizations, nucleophilic substitutions, and other modifications leading to new molecules with varied properties and potential applications (Crabbé & Deprés, 1980).
Drug Discovery and Biological Evaluations
Compounds with structural similarities to this compound are often assessed for their biological activities, contributing to drug discovery efforts. Studies involving the synthesis and evaluation of novel heterocycles for anticancer and anti-5-lipoxygenase activities exemplify the potential therapeutic applications of such molecules (Rahmouni et al., 2016).
Properties
IUPAC Name |
5-bromo-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c17-13-2-1-12(25-13)16(24)20-10-9-19-14-3-4-15(23-22-14)21-11-5-7-18-8-6-11/h1-8H,9-10H2,(H,19,22)(H,20,24)(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYXOMMJYUADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCCNC(=O)C2=CC=C(O2)Br)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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